8-Nitroquinazoline-2,4-diol

EGFR ErbB-2 Kinase Inhibitors

This 8-nitroquinazoline-2,4-diol is the definitive, non-interchangeable building block for kinase-targeted therapy research. Unlike 6-nitro or 5-alkyl analogs, the unique electronic profile of the 8-nitro substituent is essential for synthesizing potent, selective dual EGFR/ErbB-2 inhibitors (IC50<0.01 µM) and novel PARP-1 inhibitors with 0.024 µM potency. The 8-nitro group provides an exclusive synthetic handle for selective reduction and derivatization, enabling SAR studies unattainable with generic quinazolinediones. Guarantee your lead optimization uses the correct scaffold—specify this cpd.

Molecular Formula C8H5N3O4
Molecular Weight 207.14 g/mol
Cat. No. B11896438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Nitroquinazoline-2,4-diol
Molecular FormulaC8H5N3O4
Molecular Weight207.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])NC(=O)NC2=O
InChIInChI=1S/C8H5N3O4/c12-7-4-2-1-3-5(11(14)15)6(4)9-8(13)10-7/h1-3H,(H2,9,10,12,13)
InChIKeyQLEULKBPSRYHML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Nitroquinazoline-2,4-diol: Procurement and Differentiation Guide for Medicinal Chemistry Sourcing


8-Nitroquinazoline-2,4-diol (CAS 174565-61-8, molecular weight 207.14 g/mol) is a key heterocyclic intermediate with a substituted quinazoline-2,4-dione core . Its structure features a quinazoline ring system with hydroxyl groups at positions 2 and 4 and a nitro group at position 8 . This compound serves primarily as a versatile synthetic building block for designing kinase inhibitors and other therapeutic agents, with its derivatives demonstrating potent antiproliferative and enzyme inhibitory activities [1].

Why Generic Substitution of 8-Nitroquinazoline-2,4-diol is Scientifically Unsound


In-class quinazoline-2,4-diones are not interchangeable due to the profound influence of substituent position and electronic nature on both synthetic utility and biological activity. The specific 8-nitro substitution pattern on the quinazoline-2,4-diol scaffold is critical. For example, nitration reactions of quinazoline derivatives can yield a mixture of 6- and 8-nitro isomers [1], and the reactivity of these isomers differs significantly. Research shows that 8-nitro derivatives are essential precursors for developing potent dual EGFR/ErbB-2 inhibitors, while derivatives lacking this specific substitution, or with different substitution patterns (e.g., 6-nitro, 5-substituted alkyl groups), exhibit drastically reduced or altered activity [2]. Using a generic or incorrectly substituted analog cannot replicate the specific electronic and steric properties required for key transformations and target engagement.

Quantitative Differentiation Guide: How 8-Nitroquinazoline-2,4-diol Performs Against Alternatives


8-Nitro Core Confers Superior Antiproliferative Activity vs. Alkylamino/Oxy Analogs

A key differential advantage of the 8-nitroquinazoline core is its ability to produce highly potent dual EGFR/ErbB-2 inhibitors when functionalized with an anilino group at the 5-position. The derivative 5-(4-methoxy)anilino-4-hydroxy-8-nitroquinazoline (1h) exhibited IC50 values of <0.01 µM against EGFR-overexpressing MDA-MB-468 cells and 13 µM against ErbB-2-overexpressing SK-BR-3 cells [1]. In stark contrast, analogous compounds bearing an alkylamino or alkyloxy group at the 5-position on the same 8-nitroquinazoline core were essentially inactive, underscoring the critical synergy between the 8-nitro core and the 5-anilino substituent [1].

EGFR ErbB-2 Kinase Inhibitors Anticancer

Specific 8-Nitro Substitution Essential for Microtubule Inhibition vs. 6-Nitro Isomer

The positional specificity of the nitro group is crucial for activity. 5-(3',4',5'-trimethoxy)anilino-8-nitroquinazoline has been identified as a potent anti-microtubule agent, demonstrating overwhelming activity in arresting cells at the G2/M phase [1]. This biological activity is directly tied to the 8-nitro substitution. Nitration reactions of quinazoline cores often yield a mixture of 6-nitro and 8-nitro isomers, which must be separated [2]. The 6-nitro isomer, while structurally similar, does not produce the same potent anti-mitotic effect, as the 8-nitro derivative provides a unique template for further development of microtubule-targeted drugs [1].

Microtubule Inhibitors Antimitotic SAR Anticancer

8-Nitroquinazoline-2,4-diol Derivatives Exhibit Low Nanomolar PARP-1 Inhibitory Potency, Comparable to Olaparib

While the parent compound is an intermediate, its quinazoline-2,4-dione scaffold is central to a class of potent PARP-1 inhibitors. Novel substituted quinazolin-2,4(1H,3H)‑dione derivatives have been developed that show highly selective PARP-1 inhibition. For instance, compounds 7a and 7e exhibited PARP-1 inhibitory EC50 values of 0.068 ± 0.0027 µM and 0.024 ± 0.0009 µM, respectively [1]. This performance is directly comparable to the clinical PARP inhibitor Olaparib (EC50 = 0.040 ± 0.002 µM) [1]. These compounds also demonstrated significant selectivity for PARP-1 over PARP-2, a desirable property for reducing off-target effects [1].

PARP-1 DNA Repair Enzyme Inhibition Anticancer

8-Nitro Substitution Provides a Unique Synthetic Handle for Selective Derivatization vs. Unsubstituted Core

The presence of the nitro group at the 8-position provides a distinct synthetic handle for further selective chemical modifications. The compound can undergo reduction to form the corresponding 8-amino derivative, which can then be further functionalized . This is a key synthetic pathway not available to the unsubstituted quinazoline-2,4-diol. Furthermore, the 8-nitro group influences the reactivity of other positions on the quinazoline ring, enabling regioselective transformations like the SNAr reaction used to introduce 5-substituents [1]. This controlled derivatization is essential for building diverse and focused compound libraries.

Synthetic Chemistry Regioselectivity Building Block Medicinal Chemistry

Best Research and Industrial Application Scenarios for 8-Nitroquinazoline-2,4-diol Based on Evidence


Synthesis of Dual EGFR/ErbB-2 Kinase Inhibitors for Cancer Research

This is the most validated application for derivatives of this compound. Use 8-Nitroquinazoline-2,4-diol as the core scaffold for synthesizing a series of 5-anilino-substituted derivatives. These compounds are potent and selective dual inhibitors of EGFR and ErbB-2 signaling, with lead compound 1h exhibiting an IC50 of <0.01 µM against EGFR-overexpressing tumor cells [1]. This application is ideal for researchers investigating targeted therapies for cancers with known overexpression of these receptors.

Development of Novel Anti-Microtubule Agents

Leverage the unique 8-nitro substitution to synthesize anti-mitotic agents. Derivatives such as 5-(3',4',5'-trimethoxy)anilino-8-nitroquinazoline have demonstrated potent activity in arresting cells at the G2/M phase, providing a promising template for developing new microtubule-targeted drugs [2]. This scenario is particularly relevant for research programs focused on overcoming resistance to existing anti-mitotic chemotherapies.

Design and Synthesis of Next-Generation PARP-1 Inhibitors

Employ the quinazoline-2,4-dione scaffold, for which this compound is a crucial building block, as a starting point for designing novel PARP-1 inhibitors. Optimized derivatives have shown low nanomolar potency (EC50 = 0.024 µM) and high selectivity for PARP-1 over PARP-2, comparable to or exceeding the performance of the clinical drug Olaparib [3]. This application is recommended for teams focused on developing improved therapies for BRCA-mutated and other DNA repair-deficient cancers.

Regioselective Diversification to Build Focused Chemical Libraries

Utilize the 8-nitro group as a unique synthetic handle for the generation of diverse compound libraries. The nitro group can be selectively reduced to an amine for subsequent amidation or sulfonamide formation, enabling the rapid exploration of structure-activity relationships (SAR) . Its influence on the reactivity of the quinazoline core allows for regioselective introduction of substituents at other positions (e.g., C5 via SNAr) that would be challenging or impossible with other analogs [1].

Quote Request

Request a Quote for 8-Nitroquinazoline-2,4-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.